molecular formula C11H13N B14430762 N-(But-3-yn-2-yl)-2-methylaniline CAS No. 79874-38-7

N-(But-3-yn-2-yl)-2-methylaniline

Cat. No.: B14430762
CAS No.: 79874-38-7
M. Wt: 159.23 g/mol
InChI Key: NRTSXSPAJCPIPU-UHFFFAOYSA-N
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Description

N-(But-3-yn-2-yl)-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a but-3-yn-2-yl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-yn-2-yl)-2-methylaniline can be achieved through several methods. One common approach involves the reaction of 2-methylaniline with but-3-yn-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-yn-2-yl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the but-3-yn-2-yl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-(But-3-yn-2-yl)-2-methylbenzoquinone.

    Reduction: Formation of reduced derivatives such as N-(But-3-yn-2-yl)-2-methylcyclohexylamine.

    Substitution: Formation of substituted anilines with different functional groups.

Scientific Research Applications

N-(But-3-yn-2-yl)-2-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(But-3-yn-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(But-3-yn-2-yl)-2-methylbenzoquinone
  • N-(But-3-yn-2-yl)-2-methylcyclohexylamine
  • N-(But-3-yn-2-yl)-2-methylphenol

Uniqueness

N-(But-3-yn-2-yl)-2-methylaniline is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials with specific functionalities.

Properties

79874-38-7

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-but-3-yn-2-yl-2-methylaniline

InChI

InChI=1S/C11H13N/c1-4-10(3)12-11-8-6-5-7-9(11)2/h1,5-8,10,12H,2-3H3

InChI Key

NRTSXSPAJCPIPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C)C#C

Origin of Product

United States

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